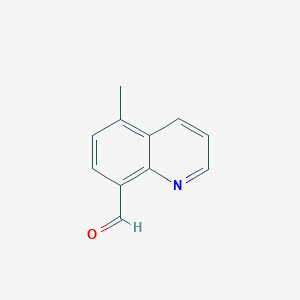
5-Methylquinoline-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 1442691-19-1 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline derivatives are synthesized through various methods. One common approach is the intramolecular cyclization of acetanilides by phosphorus oxychloride in dimethylformamide at 80–90 °C . Another method involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .
Molecular Structure Analysis
Quinoline, the parent compound of 5-Methylquinoline-8-carbaldehyde, is a nitrogen-containing bicyclic compound. It consists of a benzene ring fused with a pyridine ring . The molecular structure of quinoline derivatives can be confirmed by techniques such as FTIR, 1H and 13C NMR, and mass spectrophotometry .
Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .
Scientific Research Applications
Synthesis and Chemistry
- Recent Advances in Chemistry : The chemistry of quinoline derivatives, including 5-Methylquinoline-8-carbaldehyde, has been extensively studied for the synthesis of fused or binary heterocyclic systems. These compounds have significant synthetic applications and biological evaluations illustrating their diverse applicability (Hamama et al., 2018).
- Synthesis of Polyhydroquinoline Derivatives : A novel category of polyhydroquinoline derivatives has been synthesized, showing potential in vitro antimalarial, antibacterial, and antitubercular activities, demonstrating the compound's role in developing new therapeutic agents (Kalaria et al., 2014).
Pharmacological Applications
- Antidyslipidemic and Antioxidative Activities : 8-Hydroxyquinoline derivatives, related to 5-Methylquinoline-8-carbaldehyde, have shown significant in vitro antioxidant and in vivo antidyslipidemic activities, positioning them as promising leads for new classes of therapeutic agents (Sashidhara et al., 2009).
Material Science and Corrosion Inhibition
- Corrosion Inhibitors : Novel 8-hydroxyquinoline derivatives have been synthesized and identified as efficient corrosion inhibitors for mild steel in hydrochloric acid, showcasing the compound's utility in industrial applications to protect metals against corrosion (Rbaa et al., 2019).
Antimicrobial and Antioxidant Evaluation
- Synthesis and Antibacterial Evaluation : Quinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, demonstrating potential as lead compounds for the development of new antibacterial agents (Zeleke et al., 2020).
Future Directions
Quinoline and its derivatives have shown potential in various fields, especially in medicinal chemistry . Future research may focus on the synthesis of new quinoline derivatives with improved therapeutic effects, the investigation of their mechanisms of action, and their potential applications in treating various diseases .
properties
IUPAC Name |
5-methylquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-4-5-9(7-13)11-10(8)3-2-6-12-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXISAOONWMBGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylquinoline-8-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]thio}acetamide](/img/structure/B2996957.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2996958.png)


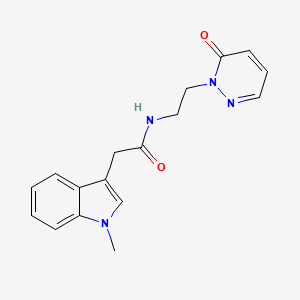

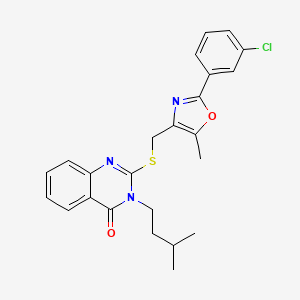
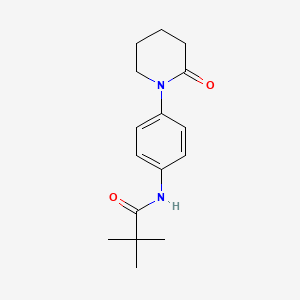

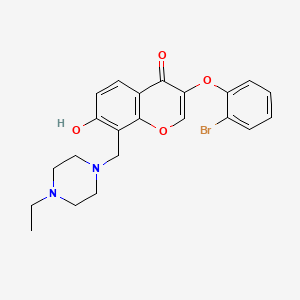
![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)


